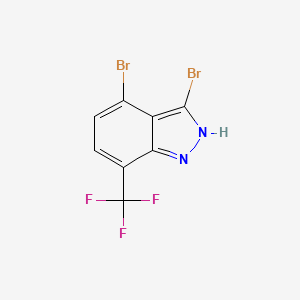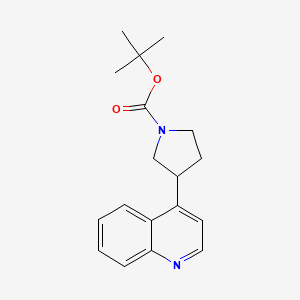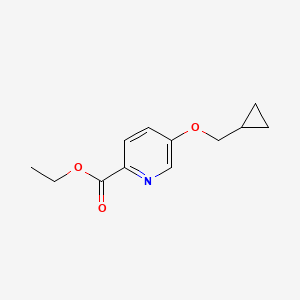
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound characterized by its bromo and methoxy groups attached to a phenyl ring, and an imidazole ring with a carbaldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common approach is the reaction of 3-bromo-4-methoxybenzaldehyde with imidazole derivatives under specific conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The imidazole ring can be reduced to form imidazolium salts.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3-Bromo-4-methoxyphenyl)-1H-imidazolium salts.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo and methoxy groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activity, 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde is being studied for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, and the aldehyde group can form Schiff bases with amino groups in biological molecules. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparación Con Compuestos Similares
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole-4-carbaldehyde
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole-3-carbaldehyde
2-(3-Bromo-4-methoxyphenyl)-1H-imidazole-2-carbaldehyde
Uniqueness: 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to its specific placement of the bromo and methoxy groups on the phenyl ring and the carbaldehyde group on the imidazole ring. This structural arrangement influences its reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H9BrN2O2 |
|---|---|
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
2-(3-bromo-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-3-2-7(4-9(10)12)11-13-5-8(6-15)14-11/h2-6H,1H3,(H,13,14) |
Clave InChI |
ICTCVTBRBUOMMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC=C(N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)

![4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332337.png)





![1-[[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]carbamoyl]cyclopropanecarboxylic Acid](/img/structure/B15332368.png)


![2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15332381.png)
